molecular formula C9H10ClNO2 B7766335 (2R)-2-azaniumyl-3-(2-chlorophenyl)propanoate

(2R)-2-azaniumyl-3-(2-chlorophenyl)propanoate

Cat. No.: B7766335
M. Wt: 199.63 g/mol
InChI Key: CVZZNRXMDCOHBG-MRVPVSSYSA-N
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Description

(2R)-2-azaniumyl-3-(2-chlorophenyl)propanoate is an organic compound that belongs to the class of amino acids It is a derivative of phenylalanine, where the phenyl group is substituted with a chlorine atom at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azaniumyl-3-(2-chlorophenyl)propanoate typically involves the chlorination of phenylalanine. One common method is the reaction of phenylalanine with thionyl chloride (SOCl2) to introduce the chlorine atom at the ortho position. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-3-(2-chlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-nitrophenylalanine.

    Reduction: Formation of 2-chlorophenylpropanol.

    Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-azaniumyl-3-(2-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on enzyme activity and protein synthesis.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine substitution on the phenyl ring can enhance its binding affinity to certain proteins, thereby modulating their activity. This compound can inhibit or activate enzymatic reactions, depending on the context and the specific enzyme involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorophenylalanine
  • 3-chlorophenylalanine
  • 4-chlorophenylalanine

Uniqueness

(2R)-2-azaniumyl-3-(2-chlorophenyl)propanoate is unique due to the specific position of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to other chlorophenylalanine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-2-azaniumyl-3-(2-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZZNRXMDCOHBG-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)[O-])[NH3+])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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